N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a complex organic compound belonging to the class of triazines. This compound features a trifluoromethyl group, which significantly influences its chemical properties and potential applications. Its unique structure allows for various scientific applications, particularly in medicinal chemistry and materials science.
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine can be classified under:
The synthesis of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves several key steps:
These methods allow for the efficient synthesis of this compound, which can serve as a precursor for more complex molecules.
The molecular formula for N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is . The InChI representation is:
The structure consists of a triazine ring substituted with a phenyl group and a trifluoromethyl group at specific positions. The presence of these substituents contributes to its electronic properties, making it valuable for various applications.
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine participates in various chemical reactions typical of triazine derivatives:
These reactions highlight its versatility as a building block in synthetic organic chemistry.
The mechanism of action of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine varies based on its application:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine exhibits several notable physical and chemical properties:
These properties are essential for determining its handling and application in laboratory settings.
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine has various applications across different fields:
The 1,2,4-triazine nucleus serves as a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capabilities, structural mimicry of pyrimidine bases, and versatile synthetic manipulability. This heterocyclic system provides a stable planar framework that facilitates specific interactions with biological targets, particularly enzymes requiring π-π stacking or dipole-dipole interactions. The electron-deficient character of the triazine ring, especially when substituted with electron-withdrawing groups like trifluoromethyl at position 6, enhances its ability to participate in charge-transfer interactions within enzyme binding pockets [3]. These properties have established triazine derivatives as valuable molecular platforms for developing therapeutics across multiple disease domains, including cancer, neurodegenerative disorders, and cardiovascular conditions.
Patent WO2011095625A1 specifically highlights 1,2,4-triazine-4-amine derivatives as modulators of protein kinases, fibrosis-related pathways, and neurodegenerative disease targets [3]. The document emphasizes how strategic substitution patterns on the triazine core can fine-tune biological activity and selectivity profiles. For instance, the presence of aromatic substituents at positions 3 and 5 (phenyl and N-benzyl-N-methylamine, respectively) enables simultaneous engagement with both hydrophobic regions and hydrogen-bonding residues in enzyme active sites. This molecular recognition capability is exemplified by compound N-(3-(trifluoromethyl)phenyl)benzo[d][1,2,3]triazin-4-amine (CAS: 477865-85-3), where the benzotriazine-triazine hybrid structure demonstrates significant kinase inhibitory potential [8].
Table 1: Structural Diversity and Therapeutic Applications of Triazine Derivatives
Compound Structure | Substitution Pattern | Therapeutic Target | Key Structural Features | |
---|---|---|---|---|
N-Benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | 3-Phenyl, 5-(N-benzyl-N-methylamine), 6-CF₃ | Kinase inhibition, Cancer therapeutics | Trifluoromethyl enhances electron deficiency; Benzyl group enables hydrophobic pocket binding | |
Ethyl 2-(4-(trifluoromethyl)phenyl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazole-5-carboxylate | Benzimidazole-triazine hybrid | Antimycobacterial | IC₅₀: 11.52 μM against Mycobacterium tuberculosis | [2] |
N-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino derivatives | Triazine-benzimidazole hybrids | Antitubercular | MIC: 6.25μg/mL against resistant strains | [2] |
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,2,3]triazin-4-amine | Benzo-triazine core | Kinase inhibition | Molecular weight: 290.24 g/mol; TPSA: 50.7 | [8] |
The synthetic versatility of triazine scaffolds enables systematic structure-activity relationship (SAR) explorations. Position 5 of the 1,2,4-triazine ring is particularly amenable to modification with nitrogen-containing functional groups, as evidenced by the N-benzyl-N-methylamine substitution in the subject compound. This flexibility allows medicinal chemists to modulate electronic properties, steric bulk, and hydrogen-bonding capacity without compromising the core heterocyclic framework. Furthermore, the triazine ring's stability toward metabolic degradation enhances its pharmacokinetic profile compared to more labile heterocycles, making it particularly valuable for orally bioavailable drug development [3].
The trifluoromethyl (-CF₃) group represents one of medicinal chemistry's most impactful fluorine-containing substituents, with its strategic incorporation consistently enhancing key pharmacological parameters. This electron-withdrawing moiety exerts profound effects on molecular conformation, electron distribution, and intermolecular interactions, making it indispensable in modern drug design. When positioned at the 6-position of the 1,2,4-triazine ring, as in N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine, the -CF₃ group significantly increases the ring's electron deficiency, thereby strengthening binding interactions with electron-rich regions of biological targets through dipole-dipole and quadrupole interactions [4] [7].
The trifluoromethyl group's powerful influence on lipophilicity parameters follows a well-defined pattern: replacing methyl with trifluoromethyl typically increases logP by approximately 0.6-0.8 units, while replacing hydrogen can elevate logP by 1.0-1.2 units. This controlled lipophilicity enhancement improves membrane permeability without compromising aqueous solubility—a crucial balance for bioavailability optimization. For example, 4-(trifluoromethyl)benzylamine (C₈H₈F₃N, CAS: 76804) demonstrates significantly improved blood-brain barrier penetration compared to its non-fluorinated analog, illustrating the pharmacokinetic advantages imparted by this substituent [5] [10]. Similarly, in vascular endothelial growth factor receptor (VEGFR) inhibitors, the trifluoromethyl group attached to aromatic systems enhances binding affinity by up to 20-fold compared to methyl or chloro substituents, primarily through favorable hydrophobic interactions and reduced desolvation penalties [7].
Table 2: Trifluoromethyl Group Contributions to Pharmacological Properties
Property Enhanced | Mechanistic Basis | Quantitative Impact | Biological Consequence |
---|---|---|---|
Lipophilicity | Increased hydrophobic surface area; Reduced polarizability | ΔlogP: +1.0 to +1.2 compared to H | Improved membrane permeability |
Metabolic Stability | Strengthened C-F bonds resist oxidative cleavage | Metabolic half-life increase: 2-5 fold | Enhanced oral bioavailability |
Binding Affinity | Dipole interactions; Hydrophobic effects | Kᵢ improvement: 5-20 fold | Increased target engagement at lower concentrations |
Electron Deficiency | Strong -I inductive effect | σ₁ = 0.88 (Hammett constant) | Enhanced hydrogen bond acceptance |
The trifluoromethyl group's role in mimicking bioactive elements while imparting superior physicochemical properties is exemplified in kinase inhibitor design. Recent studies on N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives demonstrated exceptional VEGFR2 inhibition, with molecular dynamics simulations revealing that the -CF₃ group forms critical van der Waals contacts with hydrophobic residues in the allosteric pocket (Leu840, Val848) that non-fluorinated analogs cannot achieve [7]. This precise molecular recognition stems from the trifluoromethyl group's unique steric profile (effective van der Waals radius ≈ 2.7 Å) and its ability to participate in orthogonal dipole interactions while maintaining hydrophobic character. The trifluoromethyl group also enhances metabolic stability by protecting adjacent positions from oxidative metabolism, particularly relevant for triazine derivatives intended for chronic administration in conditions like cancer or neurodegenerative disorders [3] [7].
The concurrent incorporation of benzyl and phenyl motifs within heterocyclic frameworks represents a sophisticated molecular design strategy that leverages complementary spatial and electronic properties to optimize target engagement. In N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine, these aromatic systems serve distinct yet synergistic functions: the 3-phenyl group provides a rigid, planar hydrophobic surface for π-π stacking interactions, while the N-benzyl group (particularly with N-methylation) introduces conformational flexibility that enhances adaptability to binding site topography [6] [9]. This balanced rigidity-flexibility dynamic is crucial for achieving both high affinity and selectivity in drug-target interactions.
The N-benzyl-N-methylamine functionality deserves particular attention due to its profound influence on molecular properties. The methylation of the benzylamine nitrogen reduces its hydrogen-bond donor capacity while maintaining acceptor potential, creating a "molecular greasy wheel" that facilitates passage through biological membranes. This modification is evident in the comparison between N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS: 383148-46-7, MW: 254.22 g/mol) and its N-benzyl-N-methyl derivative (CAS: 383148-48-9, MW: 344.34 g/mol). The benzyl extension increases molecular weight by approximately 90 g/mol but significantly enhances hydrophobic contact surface area, potentially improving target residence time [1] [6]. Furthermore, benzyl group substitution patterns dramatically influence binding kinetics—3-(trifluoromethyl)benzyl derivatives (exemplified by N-methyl-N-[3-(trifluoromethyl)benzyl]amine, CAS: 90390-07-1) demonstrate superior biological activity compared to unsubstituted benzyl analogs across multiple target classes, attributable to synergistic electronic effects between the benzyl and triazine trifluoromethyl groups [9].
Table 3: Hybridization Impact on Molecular Properties of Triazine Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Hybridization Features |
---|---|---|---|---|
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | 383148-46-7 | C₁₁H₉F₃N₄ | 254.22 | Base triazine scaffold with phenyl and methylamine groups |
N-Benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | 383148-48-9 | C₁₈H₁₅F₃N₄ | 344.34 | Hybridization adds benzyl group for enhanced hydrophobicity and target engagement |
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine | 90390-07-1 | C₉H₁₀F₃N | 189.18 | Model compound demonstrating trifluoromethyl benzyl conformation |
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,2,3]triazin-4-amine | 477865-85-3 | C₁₄H₉F₃N₄ | 290.24 | Alternative triazine-benzene hybridization approach |
The conformational behavior of the N-benzyl-N-methyl group enables adaptive binding through rotation around the CH₂-N bond, with energy barriers typically below 5 kcal/mol, allowing free rotation at physiological temperatures. This flexibility becomes particularly advantageous when interacting with structurally diverse allosteric pockets in targets like protein kinases, where inhibitors must accommodate varying activation loop conformations. Molecular modeling studies of similar triazine-containing compounds reveal that the benzyl group frequently adopts a perpendicular orientation relative to the triazine plane, projecting into hydrophobic subpockets inaccessible to more rigid frameworks [3] [9]. The strategic positioning of the phenyl group at position 3 further stabilizes this binding pose through edge-to-face interactions with conserved phenylalanine residues in ATP-binding sites. This multi-vector interaction model—combining rigid π-stacking (3-phenyl), flexible hydrophobic filling (N-benzyl), and electronic modulation (6-trifluoromethyl)—creates a versatile pharmacophore capable of high-affinity binding to structurally diverse biological targets with minimal off-target effects [3] [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: